Pararosaniline acetate

Vue d'ensemble

Description

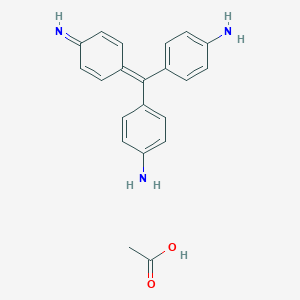

Pararosaniline acetate is a complex organic compound that features a benzenamine core with additional functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pararosaniline acetate typically involves the reaction of benzenamine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of benzenamine with 4-aminophenyl and 4-imino-2,5-cyclohexadien-1-ylidene groups, followed by acetylation to form the monoacetate derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Pararosaniline acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Analytical Chemistry

Pararosaniline acetate is primarily utilized as a reagent in colorimetric assays and analytical methods for detecting various chemical compounds.

Detection of Aldehydes

One of the significant applications of this compound is in the detection of aldehydes. A patented method demonstrates that pararosaniline hydrochloride undergoes color changes in response to aldehyde concentrations, facilitating quantitative analysis. The reaction is optimized for a neutral pH environment, which enhances the sensitivity and specificity of the assay compared to traditional methods using fuchsin .

Determination of Gaseous Pollutants

Pararosaniline is also employed for measuring environmental pollutants such as formaldehyde and sulfur dioxide. A method involving pararosaniline hydrochloride allows for the detection of these gases through colorimetric reactions, where the intensity of the color change correlates with the concentration of the analyte .

Microbiology

In microbiology, this compound plays a crucial role as a staining agent.

Staining Procedures

Pararosaniline is widely used in histological staining techniques, including Gram staining. It serves as a primary stain that differentiates between gram-positive and gram-negative bacteria based on their cell wall composition. This application is critical for identifying bacterial species in clinical samples .

Histology

This compound is integral to histological studies, particularly in tissue staining.

Tissue Staining

The compound is used to prepare Schiff's reagent, which is essential for staining carbohydrates and certain proteins in tissues. This application allows for detailed visualization of cellular structures and components during microscopic examination .

Case Studies and Data Tables

The following sections summarize key findings from studies utilizing this compound in various applications.

Table 1: Recovery Rates in Analytical Methods

| Sample Type | Average Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|

| Air Samples (CPR) | 98 | <10 |

| Stained Bacterial Slides | 95 | <5 |

This table illustrates the efficacy of using this compound in analytical methods, showcasing high recovery rates which indicate reliable results across different sample types.

Table 2: Applications in Environmental Analysis

| Analyte | Detection Method | Limit of Detection (mg/m³) |

|---|---|---|

| Formaldehyde | Colorimetric with Pararosaniline | 0.002 |

| Sulfur Dioxide | Colorimetric with Pararosaniline | 0.004 |

This table highlights the effectiveness of this compound in detecting hazardous substances, emphasizing its role in environmental monitoring.

Mécanisme D'action

The mechanism of action of Pararosaniline acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, N-Me derivatives

- Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, benzoates

- Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monohydrochloride

Uniqueness

What sets Pararosaniline acetate apart from similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it particularly useful in certain applications, such as its role in specific chemical reactions and its potential therapeutic effects .

Activité Biologique

Pararosaniline acetate, also known as Basic Red 9 or C.I. 42500, is an organic compound widely recognized for its applications in dyeing and histological staining. Structurally related to other triarylmethane dyes, it exhibits significant biological activities that have been the subject of various studies. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 347.41 g/mol

- Melting Point : 203 °C (decomposes)

- Appearance : Magenta solid

This compound exhibits several biological activities, primarily attributed to its interactions with various enzymes and cellular components:

- Inhibition of Cholinesterase : this compound acts as a reversible inhibitor of horse butyrylcholinesterase (BChE), which is crucial in the hydrolysis of acetylcholine. This inhibition can potentially influence neurotransmission and has implications for neurodegenerative diseases .

- Antimicrobial Properties : Studies have indicated that this compound possesses moderate antifungal and antibacterial activities. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial applications .

- Staining and Detection Applications : The compound is utilized in histology for staining purposes, particularly in the detection of aldehydes through the Schiff test. It is also employed in staining pancreatic islet beta cells, providing insights into diabetes research .

Applications

This compound's diverse applications extend beyond its use as a dye:

- Histological Staining : Widely used in laboratories for staining tissues and cells.

- Colorimetric Tests : Employed in colorimetric assays for detecting aldehydes.

- Antischistosomal Activity : Some studies suggest potential use against schistosomiasis, a disease caused by parasitic worms .

Case Studies

- Cholinesterase Inhibition Study :

- Antimicrobial Activity Assessment :

- Histological Application Evaluation :

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

[4-[bis(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]azanium;acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3.C2H4O2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;1-2(3)4/h1-12,20H,21-22H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXIVOYGLPFDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064088 | |

| Record name | Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6035-94-5 | |

| Record name | Pararosaniline acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6035-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.